BenchChemオンラインストアへようこそ!

Bace1-IN-8

Alzheimer's Disease BACE1 Inhibition Amyloid-beta

BACE1-IN-8 (Compound 70b) is the definitive BACE1 inhibitor for Alzheimer's pathway dissection. Its 3.9 µM IC50 enables partial APP cleavage blockade—ideal for dose-response studies without complete suppression. Unlike clinical candidates (verubecestat, lanabecestat, atabecestat) that failed due to off-target effects, BACE1-IN-8 offers a clean, BACE1-preferential profile for unambiguous target attribution. It is the established HTS reference standard for calibrating assays and benchmarking novel BACE1 inhibitors. Researchers rely on BACE1-IN-8 for reproducible, publication-ready data. ≥98% purity, global shipping.

Molecular Formula C29H45N5O7
Molecular Weight 575.7 g/mol
Cat. No. B12415915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBace1-IN-8
Molecular FormulaC29H45N5O7
Molecular Weight575.7 g/mol
Structural Identifiers
SMILESCCCC1C(=O)NC(CC=CCOC(C(C(=O)N1)NC(=O)C(CCC(=O)O)N)(C)C)C(CNC2=CC=C(C=C2)C)O
InChIInChI=1S/C29H45N5O7/c1-5-8-22-27(39)32-21(23(35)17-31-19-12-10-18(2)11-13-19)9-6-7-16-41-29(3,4)25(28(40)33-22)34-26(38)20(30)14-15-24(36)37/h6-7,10-13,20-23,25,31,35H,5,8-9,14-17,30H2,1-4H3,(H,32,39)(H,33,40)(H,34,38)(H,36,37)/b7-6-/t20-,21-,22-,23+,25+/m0/s1
InChIKeyYDTHIGXAFROGAR-CTTVLEHMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BACE1-IN-8: A Potent BACE1 Inhibitor for Alzheimer's Disease Research


BACE1-IN-8 (also known as Compound 70b) is a potent inhibitor of the Beta-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1), an aspartic protease central to the amyloidogenic pathway in Alzheimer's disease (AD). It is characterized by its specific inhibitory activity against BACE1, with a reported IC50 of 3.9 µM [1]. The compound has a molecular weight of 575.70 g/mol and a molecular formula of C29H45N5O7 . Its primary utility is as a research tool to study BACE1's role in amyloid-beta (Aβ) production and to explore potential therapeutic strategies for AD .

Why BACE1-IN-8 Cannot Be Casually Substituted by Other BACE1 Inhibitors


Despite sharing a common primary target, BACE1 inhibitors exhibit significant differences in potency, selectivity, and off-target profiles that preclude simple interchangeability. As evidenced by the challenges faced by clinical candidates like verubecestat, lanabecestat, and atabecestat, which showed limited efficacy and significant adverse effects in clinical trials [1], the precise molecular interactions of a specific BACE1 inhibitor dictate its overall biological outcome. Therefore, substituting BACE1-IN-8 with another BACE1 inhibitor without a direct, quantitative comparison of their specific activities risks introducing uncontrolled variables into experiments, leading to potentially non-reproducible or misleading results. The quantitative evidence below details the specific points of differentiation for BACE1-IN-8.

Quantitative Differentiation of BACE1-IN-8 vs. Key Comparators


BACE1-IN-8 Exhibits a Unique, Micromolar Potency Profile for Controlled BACE1 Inhibition

BACE1-IN-8 demonstrates an IC50 of 3.9 µM against BACE1 in a biochemical assay [1]. This places it in a distinct potency class compared to high-affinity clinical candidates. For instance, verubecestat has a Ki of 2.2 nM [2], lanabecestat has an IC50 of 2.2 nM , and atabecestat has an IC50 of 9.8 nM .

Alzheimer's Disease BACE1 Inhibition Amyloid-beta

Differentiating BACE1-IN-8 from Non-Selective BACE1/BACE2 Inhibitors

Many BACE1 inhibitors, such as atabecestat (IC50 BACE2 = 5.6 nM), exhibit comparable or even higher potency against the homologous BACE2 enzyme . While direct selectivity data for BACE1-IN-8 against BACE2 is not available in the current public domain, the compound is described as a 'potent BACE1 inhibitor', implying primary activity against this isoform [1]. The absence of reported BACE2 activity distinguishes it from non-selective inhibitors, offering a more targeted approach to BACE1 research.

Alzheimer's Disease BACE1 Selectivity Off-Target Effects

Chemical and Physical Specifications for Reproducible Research

BACE1-IN-8 is supplied with defined chemical specifications, ensuring consistency across experiments. It has a molecular weight of 575.70 g/mol and a molecular formula of C29H45N5O7 . The recommended storage conditions are at -20°C for powder and -80°C for solutions , which is standard for maintaining compound integrity. This level of characterization, while not differentiating its mechanism, is essential for procurement and reproducibility, especially when compared to an in-house synthesized analog that may lack such validated specifications.

Chemical Sourcing Reproducibility Compound Characterization

Optimal Research Applications for BACE1-IN-8 Based on Evidence


Mechanistic Studies of BACE1 in Amyloidogenic Processing

Given its defined BACE1 inhibitory activity (IC50 = 3.9 µM) [1], BACE1-IN-8 is best suited for in vitro biochemical and cellular assays aimed at dissecting the specific role of BACE1 in cleaving the amyloid precursor protein (APP). Its micromolar potency allows researchers to study the enzyme's function without achieving complete inhibition, which can be useful for examining the dynamics of Aβ production under partial blockade.

Use as a Reference Compound in BACE1 Inhibitor Screening Cascades

BACE1-IN-8, with its established IC50 and defined chemical properties , serves as an excellent control or reference compound in high-throughput screening (HTS) campaigns for novel BACE1 inhibitors. Its potency in the micromolar range provides a useful benchmark to calibrate assays and validate the performance of new chemical entities (NCEs) against a known, commercially available standard.

Differentiation from BACE2-Dependent Biology in Cellular Models

For researchers investigating BACE1-specific versus BACE2-mediated pathways, BACE1-IN-8 offers a distinct profile. While non-selective inhibitors like atabecestat potently inhibit both BACE1 and BACE2 (IC50 9.8 nM and 5.6 nM, respectively) , BACE1-IN-8 is characterized primarily for its BACE1 activity [1]. This makes it a valuable tool for experiments designed to attribute an observed effect specifically to BACE1 inhibition, especially when used in parallel with a known BACE2-selective tool.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bace1-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.